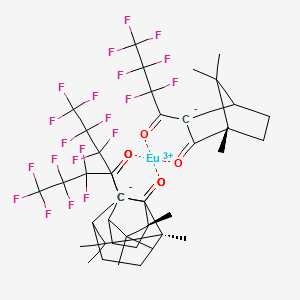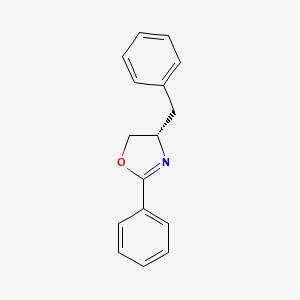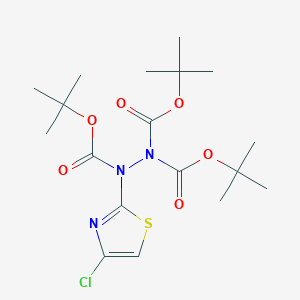
tri-tert-Butyl 2-(4-chlorothiazol-2-yl)hydrazine-1,1,2-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri-tert-Butyl 2-(4-chlorothiazol-2-yl)hydrazine-1,1,2-tricarboxylate: is a complex organic compound with the molecular formula C18H28ClN3O6S and a molecular weight of 449.95 g/mol . This compound is characterized by the presence of tert-butyl groups, a chlorothiazole ring, and hydrazine tricarboxylate moiety, making it a unique and versatile molecule in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chlorothiazole ring, potentially leading to the formation of reduced thiazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydrazine oxides, while reduction can produce thiazole derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tri-tert-Butyl 2-(4-chlorothiazol-2-yl)hydrazine-1,1,2-tricarboxylate is used as a building block for synthesizing more complex molecules.
Biology and Medicine: The compound’s hydrazine moiety makes it a candidate for developing new pharmaceuticals, particularly as enzyme inhibitors or antimicrobial agents. Its ability to interact with biological molecules opens up possibilities for drug discovery and development .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer production .
Mecanismo De Acción
The mechanism of action of tri-tert-Butyl 2-(4-chlorothiazol-2-yl)hydrazine-1,1,2-tricarboxylate involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The chlorothiazole ring can also interact with various biological pathways, potentially affecting cellular processes .
Comparación Con Compuestos Similares
- Tri-tert-Butyl 2-(4-methylthiazol-2-yl)hydrazine-1,1,2-tricarboxylate
- Tri-tert-Butyl 2-(4-bromothiazol-2-yl)hydrazine-1,1,2-tricarboxylate
- Tri-tert-Butyl 2-(4-aminothiazol-2-yl)hydrazine-1,1,2-tricarboxylate
Comparison: Compared to these similar compounds, tri-tert-Butyl 2-(4-chlorothiazol-2-yl)hydrazine-1,1,2-tricarboxylate is unique due to the presence of the chlorine atom in the thiazole ring.
Propiedades
Fórmula molecular |
C18H28ClN3O6S |
|---|---|
Peso molecular |
450.0 g/mol |
Nombre IUPAC |
tert-butyl N-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-N-(4-chloro-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C18H28ClN3O6S/c1-16(2,3)26-13(23)21(12-20-11(19)10-29-12)22(14(24)27-17(4,5)6)15(25)28-18(7,8)9/h10H,1-9H3 |
Clave InChI |
HYSVNCPFTVFJSD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C1=NC(=CS1)Cl)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


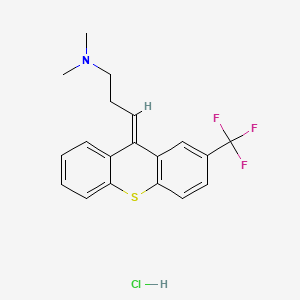

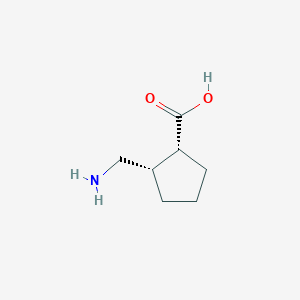
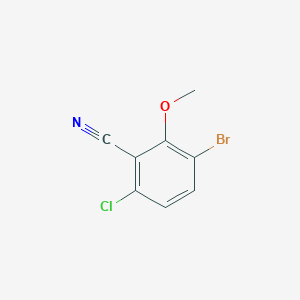
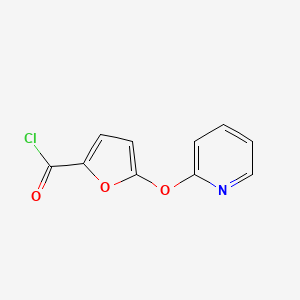
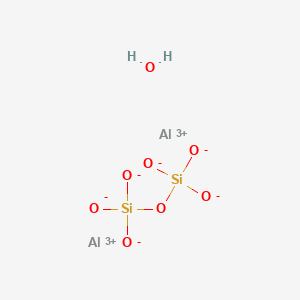
![2',3'-Dihydro-1'H-spiro[piperidine-3,4'-quinoline]](/img/structure/B12850317.png)

![(1R,5S)-3,3-dioxo-3λ6-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride](/img/structure/B12850326.png)
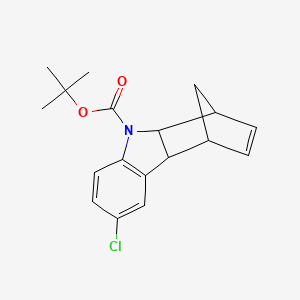

![tert-Butyl 5-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B12850359.png)
